

Spectroscopic Profile of 2,3-Dimethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethylbenzaldehyde

Cat. No.: B027725

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2,3-Dimethylbenzaldehyde**, a key aromatic aldehyde intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, purity assessment, and quality control in research and development settings.

Spectroscopic Data Summary

The empirical formula for **2,3-Dimethylbenzaldehyde** is C₉H₁₀O, with a molecular weight of 134.18 g/mol. The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2,3-Dimethylbenzaldehyde**. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2,3-Dimethylbenzaldehyde** exhibits distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.2	Singlet	1H	Aldehyde proton (-CHO)
~7.6	Doublet	1H	Aromatic proton (H-6)
~7.4	Triplet	1H	Aromatic proton (H-4)
~7.2	Doublet	1H	Aromatic proton (H-5)
~2.5	Singlet	3H	Methyl protons (C-2 CH ₃)
~2.3	Singlet	3H	Methyl protons (C-3 CH ₃)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon atoms in **2,3-Dimethylbenzaldehyde**.

Chemical Shift (δ) ppm	Assignment
~193	Aldehyde Carbonyl (C=O)
~140	Aromatic Carbon (C-2)
~137	Aromatic Carbon (C-3)
~135	Aromatic Carbon (C-1)
~133	Aromatic Carbon (C-6)
~130	Aromatic Carbon (C-4)
~126	Aromatic Carbon (C-5)
~20	Methyl Carbon (C-2 CH ₃)
~15	Methyl Carbon (C-3 CH ₃)

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-Dimethylbenzaldehyde** is characterized by strong absorptions corresponding to the carbonyl and C-H stretching vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2920	Medium	Aliphatic C-H Stretch (Methyl)
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Carbonyl (C=O) Stretch
~1600, ~1460	Medium-Strong	Aromatic C=C Bending

Mass Spectrometry (MS)

Mass spectrometry of **2,3-Dimethylbenzaldehyde** provides information about its molecular weight and fragmentation pattern under ionization.

m/z	Interpretation
134	Molecular ion [M] ⁺
133	[M-H] ⁺ , Loss of a hydrogen radical from the aldehyde
119	[M-CH ₃] ⁺ , Loss of a methyl radical
105	[M-CHO] ⁺ , Loss of the formyl radical
91	[C ₇ H ₇] ⁺ , Tropylium ion, a common fragment for substituted benzenes
77	[C ₆ H ₅] ⁺ , Phenyl cation

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **2,3-Dimethylbenzaldehyde**.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 10-20 mg of **2,3-Dimethylbenzaldehyde** in 0.6-0.8 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the acquisition time to 2-4 seconds.
 - Apply a relaxation delay of 1-5 seconds.
 - Accumulate 8-16 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the acquisition time to 1-2 seconds.
 - Apply a relaxation delay of 2-5 seconds.
 - Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the CDCl_3 solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation: As **2,3-Dimethylbenzaldehyde** is a liquid at room temperature, a neat sample can be analyzed. Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample assembly in the spectrometer's sample holder.
 - Scan the sample over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2,3-Dimethylbenzaldehyde** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/min.
 - Final hold: Hold at 250°C for 5 minutes.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-400.
- Data Analysis: Identify the peak corresponding to **2,3-Dimethylbenzaldehyde** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **2,3-Dimethylbenzaldehyde** using Gas Chromatography-Mass Spectrometry (GC-MS).

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dimethylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b027725#spectroscopic-data-for-2-3-dimethylbenzaldehyde-nmr-ir-ms\]](https://www.benchchem.com/product/b027725#spectroscopic-data-for-2-3-dimethylbenzaldehyde-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com